4-(Bromomethyl)-2,3-difluorobenzoic acid
Description
BenchChem offers high-quality 4-(Bromomethyl)-2,3-difluorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Bromomethyl)-2,3-difluorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C8H5BrF2O2 |
|---|---|
Molecular Weight |
251.02 g/mol |
IUPAC Name |
4-(bromomethyl)-2,3-difluorobenzoic acid |
InChI |
InChI=1S/C8H5BrF2O2/c9-3-4-1-2-5(8(12)13)7(11)6(4)10/h1-2H,3H2,(H,12,13) |
InChI Key |
RYHAKEGMEMELSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1CBr)F)F)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Fluorinated Benzyl Bromide Derivatives in Medicinal Chemistry
Foreword: The Strategic Imperative of Fluorine in Modern Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is a paramount challenge. Researchers continually seek molecular tools that can predictably and effectively enhance properties such as metabolic stability, binding affinity, and bioavailability. Among the elements in the chemist's toolkit, fluorine has emerged as a uniquely powerful modulator of biological activity.[1][2] Its introduction into a drug candidate is not a trivial substitution but a strategic decision aimed at solving specific, often intractable, problems in drug development.[1][2][3]
With approximately 20% of all commercial pharmaceuticals containing fluorine, its impact is undeniable.[4] The element's high electronegativity, combined with a van der Waals radius similar to that of hydrogen, allows it to serve as a bioisostere of a hydrogen atom while profoundly altering the electronic landscape of a molecule.[2] This modification can lead to several desirable outcomes:
-
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to enzymatic cleavage.[5] Placing a fluorine atom at a metabolically labile position—a "metabolic hotspot"—can effectively block oxidative metabolism, prolonging the drug's half-life and improving its oral bioavailability.[2][4][5]
-
Modulation of Physicochemical Properties: Fluorine's powerful electron-withdrawing nature can significantly lower the pKa of nearby functional groups, such as amines.[2][5] This adjustment can be critical for improving cell membrane permeability and oral absorption.[1][2]
-
Increased Binding Affinity: The strategic placement of fluorine can introduce favorable polar interactions with target proteins, such as hydrogen bonds or dipole-dipole interactions, thereby enhancing binding affinity and potency.[1][6]
This guide focuses on a particularly versatile and powerful class of reagents for introducing fluorinated moieties: fluorinated benzyl bromide derivatives . These reagents serve as key building blocks, allowing for the direct attachment of a fluorinated aromatic ring system onto a drug scaffold. We will explore their synthesis, unique reactivity, and practical application, providing researchers with the foundational knowledge to leverage these tools in their own discovery programs.
Section 1: Synthesis and Properties of Fluorinated Benzyl Bromides
The utility of any chemical reagent is fundamentally tied to its accessibility and predictable reactivity. Fluorinated benzyl bromides are valuable because they can be synthesized reliably and their reactivity as electrophiles is well-understood.
Synthetic Routes
The most common methods for preparing fluorinated benzyl bromides involve the bromination of the corresponding fluorinated toluene precursor. A prevalent approach is a free-radical bromination, often initiated by light or a radical initiator like azobisisobutyronitrile (AIBN), using a brominating agent such as N-Bromosuccinimide (NBS).
A robust alternative involves a one-step bromomethylation of fluorobenzene itself, which avoids the need for potentially expensive fluorotoluene starting materials.[7] This method uses reagents like paraformaldehyde and sodium bromide in the presence of concentrated sulfuric acid to directly install the bromomethyl group onto the fluorinated aromatic ring.[7]
Experimental Protocol: Synthesis of 3-Fluorobenzyl Bromide via Bromomethylation[8]
This protocol describes a one-step synthesis from fluorobenzene, notable for its high yield and purity, making it suitable for industrial-scale production.[7]
Materials:
-
Fluorobenzene (1.0 mol, 132g)
-
Paraformaldehyde (equivalent to 2.0 mol formaldehyde monomer, 60g)
-
Sodium Bromide (2.0 mol, 206g)
-
Concentrated Sulfuric Acid (3.0 mol, 300g)
-
Ice Water (500 mL)
-
Sodium Carbonate Solution (saturated)
-
Deionized Water
Procedure:
-
Reaction Setup: To a 1L four-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, add fluorobenzene (132g), paraformaldehyde (60g), and sodium bromide (206g).
-
Acid Addition: Begin stirring the mixture and control the temperature between 70-80°C. Slowly add concentrated sulfuric acid (300g) via the addition funnel. Causality Note: The slow addition and temperature control are critical to manage the exothermic reaction and prevent unwanted side reactions.
-
Reaction: After the addition is complete, maintain the reaction mixture at a constant temperature of 70-80°C for 20 hours.
-
Workup: Pour the reaction mixture into 500 mL of ice water. Allow the layers to separate in a separatory funnel.
-
Neutralization: Collect the lower organic layer and wash it with a saturated sodium carbonate solution until the pH of the aqueous layer is between 6-7. Trustworthiness Note: This step is crucial to remove any residual acid which could degrade the product upon storage or distillation.
-
Final Wash & Drying: Wash the organic layer once with deionized water. Dehydrate the product under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain 3-fluorobenzyl bromide. Expected yield: ~90%. Expected purity by GC analysis: >99%.[7]
Physicochemical Properties
The introduction of fluorine onto the benzyl bromide core subtly alters its physical and chemical properties. These changes are important for planning reactions and understanding reactivity.
| Derivative | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Benzyl Bromide | 100-39-0 | 171.03 | 201 |
| 2-Fluorobenzyl bromide | 341-33-3 | 189.02 | 197-199 |
| 3-Fluorobenzyl bromide | 456-41-7 | 189.02 | 193-195 |
| 4-Fluorobenzyl bromide | 459-46-1 | 189.02 | 203-204 |
Data compiled from various sources.[8][9]
The fluorine atom's electron-withdrawing effect polarizes the C-Br bond, making the benzylic carbon a highly reactive electrophilic site, primed for nucleophilic attack.
Section 2: Core Application: SN2 Alkylation in Drug Scaffolds
The primary utility of fluorinated benzyl bromides in medicinal chemistry is as potent alkylating agents. They readily participate in bimolecular nucleophilic substitution (SN2) reactions with a wide range of nucleophiles commonly found in drug molecules, such as alcohols (phenols), amines, and thiols.[10][11]
The SN2 Reaction Mechanism
The SN2 reaction is a single-step process where a nucleophile attacks the electrophilic carbon atom, and the leaving group (bromide) departs simultaneously. The stability of the benzylic carbocation intermediate makes benzylic halides particularly reactive in these substitutions.[12]
Caption: Generalized SN2 reaction of a nucleophile with a fluorinated benzyl bromide.
Workflow: Alkylation of a Phenolic Moiety
A common strategy in lead optimization is the alkylation of a phenolic hydroxyl group to block a site of metabolic (Phase II) glucuronidation and to increase lipophilicity.
Caption: Experimental workflow for the benzylation of a phenolic compound.
Case Study: Synthesis of Fluorinated Piperidine Derivatives
Research has shown that N-benzylation of heterocyclic rings like piperidine and pyrrolidine with fluorinated benzyl bromides produces compounds with significant antibacterial activity.[11] This highlights the direct application of these reagents in generating new, bioactive chemical entities.
In a typical procedure, piperidine is reacted with a fluorobenzyl bromide in a solvent like benzene in the presence of a base such as triethylamine to neutralize the HBr byproduct.[11] The reaction is often heated to reflux to ensure completion. The resulting N-fluorobenzyl piperidine derivatives can then be evaluated for their biological effects.[11]
Section 3: Safety and Handling
Trustworthiness Pillar: Self-Validating Safety Protocols
Benzyl bromide and its derivatives are potent lachrymators, meaning they cause irritation to the eyes and respiratory system, leading to tearing.[8][13][14][15] Their safe handling is not merely a recommendation but a requirement for ensuring researcher safety and experimental integrity.
Core Safety Requirements:
-
Ventilation: All manipulations involving fluorinated benzyl bromides must be performed in a certified chemical fume hood.[8][13]
-
Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, appropriate gloves (e.g., nitrile), and a lab coat at all times.[13][14]
-
Incompatible Materials: These reagents are sensitive to moisture and can react with water to release toxic fumes.[15][16] They are also corrosive to many metals.[15] Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[13][14][17]
-
Handling: Use only non-sparking tools and ensure equipment is properly grounded to prevent static discharge.[14][17]
Emergency Procedures:
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13][17]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13][15]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13][17]
Conclusion: An Indispensable Tool for Lead Optimization
Fluorinated benzyl bromide derivatives represent a high-impact class of reagents for medicinal chemists. Their straightforward synthesis, predictable SN2 reactivity, and the profound, often beneficial, effects of the fluorobenzyl moiety on a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties make them an indispensable tool. By enabling the strategic blockade of metabolic hotspots and the fine-tuning of physicochemical properties, these building blocks empower researchers to overcome common hurdles in drug development and accelerate the journey from a promising lead compound to a viable clinical candidate.[3][6]
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A Technical Guide to the Solubility of 4-(bromomethyl)-2,3-difluorobenzoic Acid in Organic Solvents
Introduction: The Critical Role of Solubility in Drug Discovery
In the landscape of modern pharmaceutical development, the journey of a molecule from a promising candidate to a therapeutic agent is fraught with challenges. Among the most fundamental of these is solubility. The ability of a compound to dissolve in a given solvent system governs its formulation, bioavailability, and ultimately, its efficacy.[1] 4-(bromomethyl)-2,3-difluorobenzoic acid is a key building block in the synthesis of complex pharmaceutical intermediates. Its unique structural features, including a carboxylic acid group, a bromomethyl substituent, and a difluorinated phenyl ring, present a distinct solubility profile that warrants careful consideration.
The strategic incorporation of fluorine atoms into drug candidates is a widely used strategy to enhance metabolic stability, membrane permeability, and binding affinity.[2][3] However, these modifications also significantly impact a molecule's physicochemical properties, including its solubility. This guide provides an in-depth analysis of the expected solubility of 4-(bromomethyl)-2,3-difluorobenzoic acid in common organic solvents, grounded in fundamental chemical principles. Furthermore, we present a detailed, field-proven experimental protocol for the precise determination of its solubility, empowering researchers to generate the critical data needed to advance their drug discovery programs.
Physicochemical Properties and Predicted Solubility Profile
While specific experimental solubility data for 4-(bromomethyl)-2,3-difluorobenzoic acid is not extensively documented in publicly available literature, we can predict its behavior based on its structural attributes and the known properties of similar molecules.
Key Structural Features Influencing Solubility:
-
Carboxylic Acid Group (-COOH): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. This suggests a propensity for solubility in polar, protic solvents such as alcohols (e.g., methanol, ethanol) and to some extent, water, particularly at elevated temperatures or in basic conditions where the carboxylate salt can form.
-
Bromomethyl Group (-CH₂Br): The bromomethyl group introduces a degree of polarity and can participate in dipole-dipole interactions.
-
Difluorinated Phenyl Ring: The two fluorine atoms are highly electronegative, creating a significant dipole moment on the aromatic ring. This enhances the molecule's overall polarity.
-
Aromatic Ring: The benzene ring itself provides a nonpolar surface area, contributing to solubility in less polar solvents.
Based on these features, a qualitative solubility profile can be anticipated. The presence of the polar carboxylic acid and difluoro-substituted ring suggests that 4-(bromomethyl)-2,3-difluorobenzoic acid will exhibit favorable solubility in polar organic solvents.
Table 1: Predicted Qualitative Solubility of 4-(bromomethyl)-2,3-difluorobenzoic Acid
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Soluble | Hydrogen bonding with the carboxylic acid group. |
| Polar Aprotic | Acetone, Acetonitrile | Soluble | Dipole-dipole interactions with the polar functional groups. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderately Soluble | The ether oxygen can act as a hydrogen bond acceptor for the carboxylic acid. |
| Halogenated | Dichloromethane (DCM), Chloroform | Sparingly Soluble | The molecule's polarity may limit solubility in these less polar solvents. |
| Nonpolar | Hexane, Toluene | Insoluble | The overall polarity of the molecule is too high for significant interaction with nonpolar solvents. |
| Aqueous | Water | Slightly Soluble (hot) | The carboxylic acid provides some water solubility, especially with heating. Solubility will increase significantly in basic aqueous solutions due to salt formation. |
Experimental Determination of Solubility: A Validated Protocol
Given the absence of readily available quantitative data, experimental determination of solubility is paramount. The following protocol outlines a robust and reliable method for quantifying the solubility of 4-(bromomethyl)-2,3-difluorobenzoic acid. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.[1][4]
Workflow for Experimental Solubility Determination
Caption: Workflow for determining the solubility of a solid compound.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of 4-(bromomethyl)-2,3-difluorobenzoic acid into a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
To each vial, add a precise volume (e.g., 1.0 mL) of the desired organic solvent.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker or on a stir plate at a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course experiment can be conducted to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a 0.22 µm filter to remove any undissolved particulates. This step is critical to avoid overestimation of solubility.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase used for analysis).
-
Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[5] A calibration curve prepared with known concentrations of 4-(bromomethyl)-2,3-difluorobenzoic acid is required for accurate quantification.
-
-
Calculation:
-
From the concentration of the diluted sample determined by HPLC-UV, calculate the concentration of the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Practical Implications in Drug Development
The solubility of 4-(bromomethyl)-2,3-difluorobenzoic acid in various organic solvents has direct consequences for its application in drug synthesis and development:
-
Reaction Chemistry: Understanding its solubility is crucial for selecting appropriate reaction solvents to ensure homogeneous reaction conditions, which can impact reaction rates, yields, and purity of the resulting products.
-
Purification: Solubility data informs the choice of solvent systems for crystallization, a key technique for purifying intermediates and final active pharmaceutical ingredients (APIs).
-
Formulation: For preclinical studies, knowledge of a compound's solubility in pharmaceutically acceptable co-solvents and lipid-based systems is essential for developing suitable formulations for in vivo administration.[6]
Conclusion
While specific experimental data for the solubility of 4-(bromomethyl)-2,3-difluorobenzoic acid is not widely published, a thorough understanding of its chemical structure allows for a reasoned prediction of its solubility profile. The compound is expected to be soluble in polar organic solvents. For definitive quantitative data, a rigorous experimental protocol, such as the one detailed in this guide, is indispensable. The generation of such data is a critical step in leveraging the full potential of this versatile building block in the synthesis of novel therapeutic agents.
References
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ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? [Link]
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Scribd. (2024). Experiment 1. Solubility of Organic Compounds. [Link]
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Lund University Publications. (2024). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
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CD Formulation. (2024). Method Development & Method Validation for Solubility and Dissolution Curves. [Link]
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ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. [Link]
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PubChem. (2024). 4-(Bromomethyl)benzoic acid. [Link]
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PubChem. (2024). 4-Bromo-3,5-difluorobenzoic acid. [Link]
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Autech Industry Co.,Limited. (2024). 4-Bromo-2,3-Difluorobenzoic Acid. [Link]
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National Institutes of Health. (2024). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Role of 3,4-Difluorobenzoic Acid in Modern Pharmaceutical Synthesis. [Link]
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Wikipedia. (2024). 4-Fluorobenzoic acid. [Link]
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Nature. (2024). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. [Link]
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An In-Depth Technical Guide to the pKa and Acidity of 2,3-Difluorobenzoic Acid and Its Derivatives
This guide provides a detailed exploration into the acidity of 2,3-difluorobenzoic acid and related fluorinated derivatives, tailored for researchers, scientists, and professionals in drug development. We will delve into the fundamental principles governing acidity, present quantitative pKa data, outline a robust experimental protocol for pKa determination, and visualize the underlying electronic effects.
The Critical Role of pKa in Drug Development
The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the degree of ionization of a molecule at a given pH. For an active pharmaceutical ingredient (API), its ionization state is paramount, influencing critical pharmacokinetic properties including solubility, membrane permeability, absorption, distribution, and excretion. A drug's ability to cross lipid membranes, for instance, is highly dependent on it being in a neutral, unionized state, whereas aqueous solubility is often enhanced in the ionized form. Consequently, a comprehensive understanding of the pKa of drug candidates is indispensable for predicting their behavior in physiological environments (where pH varies from ~1-3 in the stomach to ~7.4 in the plasma) and for optimizing drug formulation and delivery.
Benzoic acid derivatives are a common scaffold in medicinal chemistry. The acidity of the carboxylic acid group can be finely tuned by introducing substituents to the aromatic ring. Fluorine, in particular, is a powerful tool for this modulation due to its unique electronic properties.
Structure-Acidity Relationships in Fluorinated Benzoic Acids
The acidity of a benzoic acid is determined by the stability of its conjugate base, the carboxylate anion. Substituents on the aromatic ring influence this stability through a combination of electronic and steric effects.
-
Inductive Effect (-I): Fluorine is the most electronegative element, exerting a potent electron-withdrawing inductive effect. This effect pulls electron density away from the carboxylate group through the sigma bond framework, dispersing the negative charge and stabilizing the anion.[1][2] This stabilization facilitates the release of the proton, resulting in a stronger acid (lower pKa). This effect is distance-dependent, diminishing as the substituent moves further from the carboxyl group.[2]
-
Resonance (Mesomeric) Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic π-system.[3] This electron-donating resonance effect pushes electron density towards the carboxyl group, which would destabilize the negative charge of the carboxylate anion and decrease acidity. However, for halogens, and particularly for fluorine, the inductive effect is overwhelmingly dominant.[3]
-
The Ortho-Effect: A fascinating phenomenon is the "ortho-effect," where almost any substituent at the ortho-position (C2 or C6) of benzoic acid increases its acidity, often more than the same substituent at the meta or para positions.[1][4][5] This is attributed to a combination of electronic and steric factors.[1] Steric hindrance between the ortho-substituent and the carboxylic acid group forces the -COOH group to twist out of the plane of the benzene ring.[3][5][6] This rotation inhibits resonance between the carboxyl group and the ring, which ultimately increases the acidity.[3][5][6]
Quantitative Analysis: pKa Values of Fluorinated Benzoic Acids
The cumulative impact of these electronic and steric effects is evident in the experimentally determined pKa values. A lower pKa value signifies a stronger acid. The following table provides a comparative summary.
| Compound | pKa Value | Key Structural Feature(s) |
| Benzoic Acid | 4.20[7][8] | Unsubstituted reference compound. |
| 4-Fluorobenzoic Acid | 4.14 - 4.15[9][10][11] | Weak -I effect due to distance; acidity is very similar to benzoic acid. |
| 3-Fluorobenzoic Acid | 3.86[11][12][13][14] | Stronger -I effect than at the para position, leading to increased acidity. |
| 2-Fluorobenzoic Acid | 3.27[11][15][16][17] | Strong -I effect and the ortho-effect combine to significantly increase acidity. |
| 3,5-Difluorobenzoic Acid | ~3.52 (Predicted)[18] | Additive -I effects from two meta-fluorines. |
| 2,3-Difluorobenzoic Acid | 2.88 | Combination of a strong ortho-effect and a meta -I effect. |
| 2,6-Difluorobenzoic Acid | ~2.34 (Predicted) | Strong ortho-effect from two flanking fluorine atoms. |
Data compiled from multiple sources. Note that predicted values are based on computational models.
As the data illustrates, the introduction of fluorine atoms generally increases the acidity of benzoic acid. The effect is most pronounced with ortho-substitution. For the topic compound, 2,3-difluorobenzoic acid (pKa ≈ 2.88) , the acidity is substantially increased compared to the parent benzoic acid due to the powerful combination of the ortho-effect from the fluorine at the 2-position and the inductive electron withdrawal from the fluorine at the 3-position.
Visualization of Electronic Effects on Acidity
The following diagram illustrates the fundamental principles governing the acidity of substituted benzoic acids.
Caption: Logical relationships governing benzoic acid acidity.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly precise and widely used method for determining pKa values.[19][20] The protocol relies on monitoring the pH of a solution of the weak acid as a standardized strong base is added incrementally. The pKa is the pH at which the acid is exactly half-neutralized.
A. Apparatus and Reagents
-
Calibrated pH meter with a glass electrode
-
Automatic titrator or a precision burette
-
Magnetic stirrer and stir bar
-
Temperature probe/thermostatically controlled vessel
-
Nitrogen gas supply
-
Standardized 0.1 M Sodium Hydroxide (NaOH), carbonate-free
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
0.15 M Potassium Chloride (KCl) solution (to maintain ionic strength)
-
High-purity water (degassed)
-
2,3-Difluorobenzoic acid derivative (analyte)
-
Standard pH buffers (e.g., pH 4, 7, 10) for calibration
B. Self-Validating Procedure
-
System Calibration & Preparation:
-
Calibrate the pH meter using standard buffers (pH 4, 7, and 10).[21][22] Ensure the calibration slope is within the acceptable range (typically 95-105%).
-
Prepare a ~1 mM solution of the 2,3-difluorobenzoic acid derivative in a known volume of water.[21][22] If solubility is low, a co-solvent like methanol-water can be used, but the resulting "apparent pKa" must be noted as specific to that solvent system.[20]
-
Add KCl solution to maintain a constant ionic strength throughout the titration.[21][22]
-
Place the solution in the titration vessel with a magnetic stir bar.
-
Purge the solution with nitrogen for 10-15 minutes before and during the titration to displace dissolved CO₂, which can interfere with the measurement by forming carbonic acid.[20][21]
-
-
Titration Workflow:
-
Immerse the calibrated pH electrode and temperature probe into the analyte solution.
-
If necessary, use 0.1 M HCl to adjust the initial pH of the solution to a point where the acid is fully protonated (e.g., pH ~2.0).[21][22]
-
Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution.
-
Record the pH value after each addition, allowing the reading to stabilize (e.g., drift < 0.01 pH units/minute).[21]
-
Continue the titration well past the equivalence point (e.g., to pH 12) to capture the full sigmoidal curve.[22]
-
-
Data Analysis and Validation:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.
-
Determine the equivalence point (Veq), which is the point of maximum slope on the curve. This can be found precisely by plotting the first derivative (ΔpH/ΔV vs. V).
-
The half-equivalence point occurs at exactly half the volume of the equivalence point (Veq/2).
-
The pKa is equal to the pH of the solution at the half-equivalence point.
-
For validation, the protocol must be repeated at least three times to ensure reproducibility.[21] The average pKa and standard deviation should be calculated.
-
Complementary and Advanced Techniques
While potentiometric titration is a gold standard, other methods are also valuable.
-
UV-Vis Spectrophotometry: This technique is useful for compounds with a chromophore near the ionizable group, as the UV-Vis absorption spectrum will change between the protonated and deprotonated forms.[20][23] By measuring the absorbance at a specific wavelength across a range of buffer solutions with known pH values, a similar sigmoidal curve can be generated to determine the pKa.[24][25] This method is highly sensitive and requires less sample than titration.[20]
-
Computational Prediction: In modern drug discovery, in silico methods are increasingly used to predict pKa values for large libraries of virtual compounds.[26] Quantum mechanical methods, such as those based on Density Functional Theory (DFT), can calculate the free energy of dissociation to estimate pKa values with growing accuracy.[27] These predictions help prioritize which derivatives to synthesize and test, accelerating the discovery process.
Conclusion
The acidity of 2,3-difluorobenzoic acid and its derivatives is a direct consequence of the powerful electron-withdrawing inductive effect and the unique ortho-effect imparted by fluorine substituents. These structural modifications provide a reliable strategy for medicinal chemists to decrease the pKa of a benzoic acid scaffold, thereby altering its ionization profile at physiological pH. A precise determination of these pKa values, achieved through robust experimental methods like potentiometric titration, is a non-negotiable step in the rational design and development of effective and bioavailable pharmaceutical agents.
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An In-Depth Technical Guide to the Metabolic Stability of Fluorinated Benzoic Acid Scaffolds
Preamble: The Strategic Imperative of Fluorination in Drug Design
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design, not a mere afterthought.[1][2][3] Its judicious application can profoundly alter a molecule's physicochemical and biological properties, including lipophilicity, acidity, and target binding affinity.[4][5] However, one of the most compelling rationales for fluorination is the enhancement of metabolic stability.[6][7][8] The liver, our primary metabolic clearinghouse, is armed with a sophisticated enzymatic arsenal, primarily the cytochrome P450 (CYP) superfamily, designed to functionalize and eliminate xenobiotics.[9][10] These enzymes often target lipophilic, electron-rich sites on a molecule for oxidation. By replacing a metabolically vulnerable carbon-hydrogen (C-H) bond with a robust carbon-fluorine (C-F) bond—the strongest single bond in organic chemistry—we can effectively install a metabolic shield, prolonging the compound's half-life and improving its pharmacokinetic profile.[6][11]
This guide provides an in-depth exploration of the metabolic fate of fluorinated benzoic acid scaffolds, a prevalent motif in numerous pharmaceuticals. We will dissect the mechanistic underpinnings of their metabolism, explain the profound influence of fluorine substitution patterns, and provide detailed, field-proven protocols for their empirical assessment. The narrative is structured not as a rigid list, but as a logical progression from foundational principles to practical execution, mirroring the thought process of a drug discovery program.
Section 1: Mechanistic Principles of Benzoic Acid Metabolism and the Fluorine Effect
The metabolic journey of a benzoic acid derivative is typically a two-act play: Phase I functionalization followed by Phase II conjugation. Understanding how fluorine modulates these acts is critical to rational drug design.
Phase I Metabolism: The Cytochrome P450 Arena
The CYP enzymes are the primary drivers of Phase I oxidative metabolism.[9] For a typical benzoic acid scaffold, the most common site of attack is the aromatic ring itself, leading to hydroxylation.
-
Aromatic Hydroxylation: This process involves the CYP active species, a highly reactive iron(IV)-oxo heme cation radical (Compound I), which attacks the electron-rich π-system of the benzene ring.[9][12] This can lead to the formation of phenolic metabolites, which are often rapidly conjugated and excreted.
The Fluorine Intervention: The introduction of fluorine onto the aromatic ring serves as a powerful metabolic blocking strategy.[7][13]
-
Steric and Electronic Shielding: While fluorine's van der Waals radius is only slightly larger than hydrogen's, its high electronegativity withdraws electron density from the aromatic ring via a strong inductive effect (-I).[14] This deactivation of the ring makes it less susceptible to electrophilic attack by the CYP active species.[13]
-
Blocking the "Soft Spot": By replacing a C-H bond at a known site of hydroxylation with a C-F bond, the metabolic pathway is effectively blocked. The high bond dissociation energy of the C-F bond (typically >109 kcal/mol) compared to a C-H bond makes it highly resistant to oxidative cleavage.[8][15] While oxidative defluorination can occur, it is generally a much less favorable pathway than hydroxylation of a non-fluorinated ring.[12][15][16]
The position of the fluorine atom is paramount. A para-fluorine substitution is a classic strategy to prevent para-hydroxylation, a common metabolic fate for many phenyl-containing drugs.[13]
Caption: Fluorine as a metabolic shield against CYP450-mediated hydroxylation.
Phase II Metabolism: Glucuronidation of the Carboxylic Acid
Phase II metabolism involves the conjugation of the drug or its Phase I metabolite with an endogenous polar molecule to increase water solubility and facilitate excretion. For benzoic acids, the primary Phase II pathway is glucuronidation of the carboxylic acid moiety.[17][18]
-
Acyl Glucuronidation: This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the carboxyl group, forming an acyl glucuronide.[19][20]
The Fluorine Intervention: Fluorine's influence here is more subtle and primarily electronic.
-
Increased Acidity: Fluorine's strong electron-withdrawing inductive effect increases the acidity of the carboxylic acid proton.[14][21] This can influence the rate of UGT-mediated conjugation, although the relationship is not always straightforward and depends on the specific UGT isoform.[17]
-
Altered Enzyme Recognition: Changes in the electronic distribution across the molecule can also affect how it is recognized and bound by UGT enzymes.[20]
While this pathway is not "blocked" in the same way as oxidative metabolism, understanding how fluorination modulates the rate of glucuronidation is essential for predicting the overall clearance profile of the compound.
Section 2: Empirical Assessment of Metabolic Stability
Theoretical principles must be validated by empirical data. The two most common and indispensable in vitro assays for determining metabolic stability are the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.[22][23] These assays provide quantitative data to calculate key pharmacokinetic parameters like in vitro half-life (t½) and intrinsic clearance (CLint).[24]
Liver Microsomal Stability Assay
This assay is the workhorse for evaluating Phase I metabolism.[25] Liver microsomes are subcellular fractions isolated from the endoplasmic reticulum of hepatocytes and are rich in CYP enzymes.[25] The key causality behind this experiment is that by providing the test compound and the necessary cofactor (NADPH), we can isolate and measure the impact of CYP-mediated metabolism.[26]
-
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound due to Phase I enzymatic activity.
-
Materials:
-
Pooled liver microsomes (human, rat, etc.)
-
Test Compounds (e.g., 2-, 3-, and 4-fluorobenzoic acid)
-
Phosphate Buffer (e.g., 0.1 M, pH 7.4)[25]
-
NADPH Regenerating System (contains NADP+, glucose-6-phosphate, and G6P dehydrogenase to ensure a constant supply of NADPH)
-
Positive Control Compounds (e.g., Midazolam for CYP3A4, Diclofenac for CYP2C9)[26]
-
Quenching Solution: Ice-cold acetonitrile or methanol containing an internal standard (IS) for LC-MS/MS analysis.[26]
-
-
Methodology:
-
Preparation: Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL final concentration) and the test compound (e.g., 1 µM final concentration) in phosphate buffer.[25] Prepare parallel incubations for each compound.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the system to reach thermal equilibrium.
-
Initiation (t=0): Initiate the metabolic reaction by adding the NADPH regenerating system. For the crucial negative control , add buffer instead of the NADPH system. This control validates that compound loss is NADPH-dependent and not due to non-specific binding or chemical instability.[25]
-
Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[22]
-
Quenching: Immediately add the aliquot to a well containing the ice-cold quenching solution. This step is critical as it simultaneously stops the enzymatic reaction and precipitates the microsomal proteins.[26]
-
Sample Processing: Centrifuge the quenched samples at high speed (e.g., >3000 x g) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The concentration of the parent compound is determined by comparing its peak area to that of the internal standard.[27]
-
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life: t½ = 0.693 / k
-
Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume / mg of microsomal protein) [24]
-
Caption: Step-by-step workflow for the liver microsomal stability assay.
Hepatocyte Stability Assay
While microsomes are excellent for studying Phase I metabolism, they lack the complete cellular machinery. Hepatocytes (intact liver cells) contain both Phase I and Phase II enzymes, along with the necessary cofactors, and account for cellular uptake and transport processes.[27] This assay, therefore, provides a more comprehensive and physiologically relevant picture of a compound's overall metabolic fate in the liver.[22][28]
-
Objective: To determine the overall metabolic stability of a test compound in a complete cellular system, accounting for both Phase I and Phase II metabolism.
-
Materials:
-
Cryopreserved suspension hepatocytes (human, rat, etc.)[29]
-
Hepatocyte incubation medium (e.g., Williams Medium E)[29]
-
Test Compounds and Positive Controls (e.g., Testosterone for Phase I, 7-Hydroxycoumarin for Phase II)
-
Quenching Solution: Ice-cold acetonitrile or methanol with an internal standard (IS).
-
-
Methodology:
-
Cell Preparation: Thaw and prepare a suspension of hepatocytes according to the supplier's protocol, ensuring high viability (>80%). Dilute to the desired cell density (e.g., 0.5 x 10^6 viable cells/mL).[29][30]
-
Initiation: Add a small volume of the test compound stock solution to the hepatocyte suspension pre-warmed to 37°C in a shaking water bath or incubator.[27][30]
-
Time-Course Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the cell suspension.[29]
-
Quenching & Analysis: Follow the same quenching, sample processing, and LC-MS/MS analysis steps as described for the microsomal assay.
-
-
Data Analysis: The calculations for t½ and CLint are analogous to the microsomal assay, but the clearance is typically expressed per million cells.
Section 3: Data Presentation and Interpretation
Table 1: Representative Data Summary for Metabolic Stability Assessment
| Compound | Assay System | t½ (min) | CLint (units) | Interpretation |
| Benzoic Acid | Human Liver Microsomes | Value | µL/min/mg protein | Baseline stability (Phase I) |
| 2-Fluorobenzoic Acid | Human Liver Microsomes | Value | µL/min/mg protein | Stability with ortho-fluoro block |
| 3-Fluorobenzoic Acid | Human Liver Microsomes | Value | µL/min/mg protein | Stability with meta-fluoro block |
| 4-Fluorobenzoic Acid | Human Liver Microsomes | Value | µL/min/mg protein | Stability with para-fluoro block |
| Benzoic Acid | Human Hepatocytes | Value | µL/min/10^6 cells | Overall baseline stability (Phase I+II) |
| 4-Fluorobenzoic Acid | Human Hepatocytes | Value | µL/min/10^6 cells | Overall stability with para-fluoro block |
| Positive Control | Respective System | Within QC range | Within QC range | Assay performance validated |
Interpreting the Results:
-
Microsomes vs. Hepatocytes: A significant difference in stability between the two systems for a given compound suggests a major role for Phase II metabolism or cellular uptake. For a benzoic acid, if it is stable in microsomes but cleared rapidly in hepatocytes, this strongly implicates UGT-mediated glucuronidation as the primary clearance pathway.
-
Fluorinated vs. Non-fluorinated: A longer half-life (and lower CLint) for a fluorinated analog compared to the parent benzoic acid in microsomes provides direct evidence that fluorination has successfully blocked a site of CYP-mediated oxidation.[11]
-
Positional Isomers: Comparing the stability of 2-F, 3-F, and 4-F isomers can reveal the primary "metabolic soft spot" on the parent ring. The isomer with the highest stability is the one where the fluorine has most effectively blocked the preferred site of enzymatic attack.
Conclusion
The metabolic stability of a fluorinated benzoic acid scaffold is not a monolithic property but a nuanced outcome of the interplay between the strong C-F bond, the powerful inductive effects of fluorine, and the specific enzymatic machinery of Phase I and Phase II metabolism. Fluorine is not merely a hydrogen isostere; it is a strategic tool for rationally designing molecules that can withstand metabolic assault.[1][2][31] By understanding the underlying mechanisms and employing robust, self-validating in vitro assays like the microsomal and hepatocyte stability protocols detailed here, researchers can generate the critical data needed to guide structure-activity and structure-property relationships. This empirical approach transforms the art of medicinal chemistry into a predictive science, enabling the development of safer, more effective therapeutics with optimized pharmacokinetic profiles.
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Methodological & Application
Protocol for radical bromination of 4-methyl-2,3-difluorobenzoic acid using NBS
Topic: Protocol for radical bromination of 4-methyl-2,3-difluorobenzoic acid using NBS Content Type: Detailed Application Notes and Protocols
Executive Summary
This document outlines a high-fidelity protocol for the regioselective benzylic bromination of 4-methyl-2,3-difluorobenzoic acid to synthesize 4-(bromomethyl)-2,3-difluorobenzoic acid . This transformation utilizes the Wohl-Ziegler reaction with N-bromosuccinimide (NBS).[1][2]
Scientific Challenge: The target substrate contains a 2,3-difluoro substitution pattern. These highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect ($ -I $), deactivating the aromatic ring and, to a lesser extent, the benzylic C-H bonds toward electrophilic radical attack [1, 8]. Consequently, this reaction requires higher activation energy (thermal or photochemical) compared to non-fluorinated toluene derivatives.
Strategic Solution: To overcome the deactivation and solubility issues associated with benzoic acids, this protocol utilizes Chlorobenzene ($ PhCl
Mechanistic Insight & Pathway
The reaction proceeds via a free-radical chain mechanism.[3] The critical control point is maintaining a low, steady-state concentration of molecular bromine ($ Br_2 $) to favor benzylic substitution over ring bromination or electrophilic addition.
Reaction Scheme
Substrate: 4-methyl-2,3-difluorobenzoic acid Reagent: NBS (Source of Br radical) Initiator: Benzoyl Peroxide (BPO) or AIBN Product: 4-(bromomethyl)-2,3-difluorobenzoic acid Byproduct: Succinimide
Mechanistic Workflow (DOT Visualization)
The following diagram illustrates the radical cycle, highlighting the propagation steps critical for product formation.
Figure 1: Radical chain propagation cycle for the Wohl-Ziegler bromination. The cycle relies on the in-situ generation of low concentrations of bromine.
Pre-Reaction Considerations
Reagent Quality (Critical)
The purity of NBS is the single most common failure mode in this reaction.
-
Observation: Degraded NBS appears yellow/orange and smells of bromine. This indicates high levels of free $ Br_2 $, which can lead to side reactions (ring bromination) or reaction stalling [1.1].
-
Action: If NBS is yellow, recrystallize it from hot water (90-95°C).[2] Pure NBS should be a white crystalline solid [1.1, 1.9].
Solvent Selection
While $ CCl_4 $ is the historical standard, it is ozone-depleting and toxic.[4]
-
Primary Recommendation: Chlorobenzene ($ PhCl $) .
-
Why: High boiling point (131°C) helps overcome the activation barrier of the electron-poor fluorinated ring. Good solubility for benzoic acid derivatives [1.16].
-
-
Green Alternative: Trifluorotoluene ($ PhCF_3
MeCN $) .-
Note: Acetonitrile is polar and may solubilize succinimide, complicating the workup, but is excellent for highly polar substrates [1.13].
-
Experimental Protocol
Materials Table
| Reagent | MW ( g/mol ) | Equiv. | Amount (Example) | Role |
| 4-Methyl-2,3-difluorobenzoic acid | 172.13 | 1.0 | 5.00 g (29.0 mmol) | Substrate |
| N-Bromosuccinimide (NBS) | 177.98 | 1.05 | 5.42 g (30.5 mmol) | Brominating Agent |
| Benzoyl Peroxide (BPO) | 242.23 | 0.05 | 350 mg (1.45 mmol) | Radical Initiator |
| Chlorobenzene | - | - | 50 - 75 mL | Solvent (Anhydrous) |
Step-by-Step Methodology
Phase 1: Setup & Initiation
-
Drying: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen or Argon.
-
Why: Moisture can quench radical intermediates or hydrolyze the forming bromide.
-
-
Charging: Add the 4-methyl-2,3-difluorobenzoic acid (5.00 g) and Chlorobenzene (50 mL) to the flask. Stir until the solid is mostly dispersed/dissolved.
-
Reagent Addition: Add NBS (5.42 g) and Benzoyl Peroxide (350 mg) in a single portion.
-
Safety: Do not add BPO to a hot solvent; add at room temperature to prevent rapid decomposition [1.16].
-
Phase 2: Reaction (Reflux) [5]
-
Heating: Heat the mixture gradually to reflux (oil bath set to ~135-140°C).
-
Monitoring: The reaction typically requires 4 to 12 hours .
-
Visual Cue: The dense NBS solid (bottom of flask) will gradually disappear and be replaced by Succinimide, which is less dense and often floats or forms a slurry at the surface in chlorinated solvents [1.3].
-
IPC (In-Process Control): Monitor by HPLC or TLC (Solvent: Hexane/Ethyl Acetate 3:1). Look for the consumption of the starting material ($ R_f \approx 0.4
R_f \approx 0.5 $). -
Optimization: If conversion stalls after 4 hours, add a second portion of initiator (100 mg BPO) [1.16].
-
Phase 3: Workup & Purification
-
Cooling: Cool the reaction mixture to $ 0^{\circ}C $ in an ice bath.
-
Precipitation: Succinimide is highly insoluble in cold chlorobenzene and will precipitate out. The product (fluorinated benzoic acid) may also precipitate depending on concentration.
-
-
Filtration (Succinimide Removal): Filter the cold mixture.
-
Scenario A (Filtrate is Product): If the product remains soluble (check filtrate by TLC), the solid is mostly succinimide. Wash the solid with cold chlorobenzene. Combine filtrates.
-
Scenario B (Co-precipitation): If the product precipitates with succinimide (likely for free acids), dissolve the entire solid cake in Ethyl Acetate (100 mL) and wash with Water (3 x 50 mL) . Succinimide is water-soluble; the organic product is not.
-
-
Solvent Removal: Evaporate the organic solvent (Chlorobenzene or Ethyl Acetate) under reduced pressure.
-
Recrystallization: Recrystallize the crude solid from Hexane/Ethyl Acetate or Heptane .
-
Note: Fluorinated compounds often crystallize well. If an oil forms, induce crystallization by scratching or seeding.
-
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Low Conversion (<50%) | Electron-deficient ring slows H-abstraction. | Increase temperature (ensure vigorous reflux). Add 0.1 eq more BPO. Switch to photochemical initiation (sun lamp). |
| Di-bromination | Reaction ran too long or excess NBS. | Stop reaction at 85-90% conversion. Use strictly 1.0 - 1.05 eq of NBS. |
| Product is an Oil | Impurities or solvent entrapment. | Triturate with cold pentane/hexane. Recrystallize from minimal hot toluene. |
| Starting Material Insoluble | Free acid insolubility in non-polar media. | Pro-Tip: Esterify first. Convert acid to Methyl 4-methyl-2,3-difluorobenzoate . The ester is far more soluble and generally gives higher yields (80%+) [1.11, 1.14]. Hydrolyze back to acid after bromination if necessary. |
Safety & Hazards (E-E-A-T)
-
NBS: Causes skin irritation and eye damage. Avoid inhalation of dust.
-
Benzoyl Peroxide: Explosive risk if dried and heated. Handle wet or in solution.[2][6][7] Do not grind.
-
Chlorobenzene: Flammable and toxic. Use in a fume hood.
-
HF Precaution: While C-F bonds are stable, combustion or extreme conditions can release HF. Standard lab PPE (gloves, goggles, coat) is sufficient for this protocol.
References
-
Reagent Purification (NBS): Nichols, L. "Reagent Purification: N-Bromosuccinimide."[8][9] Chemistry LibreTexts, 2022.[8]
-
Wohl-Ziegler Mechanism: "Wohl-Ziegler Bromination." Wikipedia.
-
Solvent Alternatives: "N-Bromosuccinimide (NBS) - Organic Chemistry Portal." Organic Chemistry Portal.
-
Protocol Anchor (p-Toluic Acid): "Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution." Youngstown State University (YSU).
-
Fluorinated Intermediates: "Synthesis of 2,4-Dichloro-3,5-difluorobenzoic acid." Journal of Chemical Research, 2015.[10]
Sources
- 1. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 5. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 6. youtube.com [youtube.com]
- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
Using 4-(bromomethyl)-2,3-difluorobenzoic acid as a linker in antibody-drug conjugates
Application Note: Strategic Utilization of 4-(bromomethyl)-2,3-difluorobenzoic Acid in Next-Gen ADCs
Executive Summary
This guide details the protocol for utilizing 4-(bromomethyl)-2,3-difluorobenzoic acid (CAS: 194804-91-6) as a heterobifunctional linker intermediate in the synthesis of Antibody-Drug Conjugates (ADCs).
Unlike traditional maleimide-based linkers, which are susceptible to retro-Michael addition and premature payload loss in plasma, benzyl bromide derivatives facilitate the formation of irreversible thioether bonds with antibody cysteines. The specific inclusion of the 2,3-difluoro motif serves a dual purpose: it modulates the electrophilicity of the benzylic carbon for controlled reactivity and provides metabolic stability to the aromatic ring against oxidative degradation.
Chemical Profile & Handling
| Property | Specification |
| Chemical Name | 4-(bromomethyl)-2,3-difluorobenzoic acid |
| Molecular Weight | 251.03 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, DMA; sparingly soluble in water |
| Reactive Groups | 1.[1][2][] Carboxylic Acid: For attachment to payload/spacer (via amide bond).2. Bromomethyl: For attachment to Antibody (via Cys alkylation). |
| Storage | -20°C, Desiccated, Inert atmosphere (Argon/Nitrogen). |
| Hazards | Corrosive, lachrymator (benzyl bromide moiety). Handle in fume hood. |
Mechanism of Action
The utility of this linker relies on a two-step conjugation strategy:
-
Payload Attachment: The carboxylic acid is activated (typically as an NHS ester) and reacted with an amine-containing payload (or spacer-payload construct) to form a stable amide bond.
-
Bioconjugation: The bromomethyl group acts as a specific electrophile. Upon reduction of the antibody's interchain disulfides, the resulting free thiols (sulfhydryls) nucleophilically attack the benzylic carbon, displacing the bromide ion.
Key Advantage: The resulting benzyl-thioether bond is chemically stable and does not undergo the exchange reactions often seen with succinimide rings (maleimides) in the presence of serum albumin.
Figure 1: Reaction pathway transforming the linker acid into the final ADC construct.
Experimental Protocols
Phase 1: Synthesis of the Drug-Linker Intermediate
Objective: Attach the linker to the payload (e.g., MMAE with a val-cit spacer) via the carboxylic acid.
Reagents:
-
4-(bromomethyl)-2,3-difluorobenzoic acid (1.0 eq)
-
Amine-functionalized Payload (1.0 eq)
-
HATU (1.1 eq) or EDC/NHS
-
DIPEA (2.5 eq)
-
Anhydrous DMF
Protocol:
-
Dissolution: Dissolve the fluorinated benzoic acid in anhydrous DMF (Concentration ~0.1 M).
-
Activation: Add DIPEA followed by HATU. Stir for 5–10 minutes at room temperature (RT) under nitrogen.
-
Coupling: Add the Amine-Payload dropwise.
-
Incubation: Stir at RT for 2–4 hours. Monitor consumption of the amine via LC-MS.
-
Note: The difluoro-substitution may alter the electronics of the acid; if reaction is slow, mild heating (30°C) is permissible, but avoid high heat to prevent hydrolysis of the bromomethyl group.
-
-
Purification: Purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient + 0.1% TFA).
-
Lyophilization: Collect fractions and lyophilize to obtain the Bromomethyl-Drug-Linker .
Phase 2: Antibody Conjugation (Cysteine Alkylation)
Objective: Conjugate the Bromomethyl-Drug-Linker to the monoclonal antibody.
Reagents:
-
Monoclonal Antibody (mAb) in PBS, pH 7.4[4]
-
TCEP (Tris(2-carboxyethyl)phosphine) hydrochloride
-
DMSO or DMA
-
Purification columns (Sephadex G-25 or equivalent)
Protocol:
-
Preparation: Adjust mAb concentration to 5–10 mg/mL in reaction buffer (PBS + 1 mM EDTA, pH 7.4).
-
Reduction:
-
Add TCEP (2.0 to 3.0 molar equivalents per mAb) to reduce interchain disulfides.
-
Incubate at 37°C for 90 minutes.
-
Validation: Verify free thiol count using Ellman’s Reagent (DTNB) assay. Target: 4–8 free thiols per antibody.
-
-
Conjugation:
-
Dissolve the Bromomethyl-Drug-Linker in dry DMSO (10 mM stock).
-
Add the linker to the reduced mAb solution.
-
Stoichiometry: Use 6–8 molar equivalents of linker per mAb (approx. 1.5–2 eq per free thiol).
-
Solvent Limit: Ensure final DMSO concentration is <10% (v/v) to prevent mAb precipitation.
-
-
Incubation:
-
Adjust pH to 8.0 using 1M Borate buffer (Critical Step: Slightly basic pH favors the thiolate nucleophile over water hydrolysis).
-
Incubate at 25°C for 1–2 hours with gentle rocking.
-
-
Quenching: Add excess N-acetylcysteine (NAC) to quench unreacted benzyl bromide groups.
-
Purification: Remove excess small molecules via Tangential Flow Filtration (TFF) or size-exclusion chromatography (SEC).
Figure 2: Step-by-step bioconjugation workflow for cysteine-linked ADCs.
Quality Control & Analytics
After purification, the ADC must be characterized to ensure the linker has performed as expected.
| Analytical Method | Purpose | Expected Outcome |
| HIC-HPLC | Determine Drug-to-Antibody Ratio (DAR). | Distinct peaks for DAR 0, 2, 4, 6, 8. Average DAR should match theoretical thiol count. |
| SEC-HPLC | Aggregation analysis. | >95% Monomeric. Hydrophobic linkers can cause aggregation; difluoro-benzyl is moderately hydrophobic. |
| LC-MS (Reduced) | Mass verification. | Heavy/Light chain mass shifts corresponding to Linker+Payload mass (+251 Da - HBr + Payload). |
| 19F NMR | Linker Integrity. | Unique fluorine signal confirms linker presence and intact aromatic ring. |
Troubleshooting & Optimization
-
Issue: Low Conjugation Efficiency (Low DAR)
-
Cause: Hydrolysis of the bromomethyl group before it reacts with cysteine.
-
Solution: The 2,3-difluoro substitution increases the electrophilicity of the benzylic carbon. While this speeds up conjugation, it also accelerates hydrolysis. Do not store the linker in aqueous buffer. Add it immediately to the antibody solution. Ensure pH is ≥ 7.5 to maximize thiol nucleophilicity.
-
-
Issue: Precipitation
-
Cause: The fluorinated linker-payload is too hydrophobic.
-
Solution: Limit the DAR (aim for 4 instead of 8). Add a PEG spacer (e.g., PEG4) between the benzoic acid and the payload to improve solubility.
-
References
- Tumey, L. N., et al. (2014). Mild method for succinimide hydrolysis on ADCs: Impact on ADC potency and stability. Bioconjugate Chemistry. (Contextual grounding on Maleimide vs.
-
Sterling Pharma Solutions. (2025). Stability of ADC linker payloads in sub-cellular fractions. Retrieved from [Link]
Sources
Application Notes and Protocols for the Alkylation of Amines using Methyl 4-(bromomethyl)-2,3-difluorobenzoate
Abstract
The N-alkylation of amines is a cornerstone transformation in organic synthesis, pivotal to the construction of a vast array of biologically active molecules. This document provides a comprehensive guide for the effective alkylation of primary and secondary amines utilizing methyl 4-(bromomethyl)-2,3-difluorobenzoate, a valuable fluorinated building block. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering in-depth procedural instructions, mechanistic insights, and practical advice to ensure successful and reproducible outcomes. The strategic incorporation of the 2,3-difluorobenzoate moiety can significantly influence the pharmacokinetic and physicochemical properties of the target molecules, making this reagent particularly relevant in medicinal chemistry.[1][2][3]
Introduction: The Strategic Role of Fluorine in Drug Discovery
The introduction of fluorine into molecular scaffolds is a well-established strategy in modern medicinal chemistry to enhance a compound's metabolic stability, binding affinity, and membrane permeability.[1][3][4] The unique properties of fluorine, including its high electronegativity and small van der Waals radius, allow it to modulate the electronic and conformational landscape of a molecule, often leading to improved pharmacokinetic profiles.[3][4] Methyl 4-(bromomethyl)-2,3-difluorobenzoate serves as a key intermediate, enabling the facile introduction of a difluorinated phenyl ring, a motif increasingly found in approved pharmaceuticals.[1][2]
The alkylation of amines with this reagent proceeds via a nucleophilic substitution reaction, where the amine nitrogen attacks the electrophilic benzylic carbon, displacing the bromide leaving group.[5] This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the hydrobromic acid generated during the reaction.
Reaction Mechanism and Key Considerations
The N-alkylation of amines with alkyl halides, such as methyl 4-(bromomethyl)-2,3-difluorobenzoate, is a classic example of a nucleophilic aliphatic substitution (SN2) reaction.[5]
Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom bearing the bromine.[5]
-
Transition State: A trigonal bipyramidal transition state is formed where the N-C bond is forming and the C-Br bond is breaking.
-
Displacement: The bromide ion is displaced, resulting in the formation of an ammonium salt intermediate.[5]
-
Deprotonation: A base present in the reaction mixture deprotonates the ammonium salt to yield the final N-alkylated amine product and the protonated base.[5]
Key Considerations:
-
Over-alkylation: A common challenge in the alkylation of primary amines is the potential for the newly formed secondary amine, which is often more nucleophilic than the starting primary amine, to react further with the alkylating agent, leading to the formation of a tertiary amine and even a quaternary ammonium salt.[6][7] To favor mono-alkylation, it is often recommended to use an excess of the amine relative to the alkylating agent or to employ specific strategies like using the amine hydrobromide salt.[8][9]
-
Choice of Base: The selection of an appropriate base is crucial. An ideal base should be strong enough to neutralize the generated acid but not so nucleophilic that it competes with the amine in reacting with the alkylating agent. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), and diisopropylethylamine (DIPEA).
-
Solvent: The choice of solvent can significantly impact the reaction rate and outcome. Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO) are often preferred as they can solvate the transition state and accelerate the reaction.
Experimental Protocols
General Protocol for the N-Alkylation of a Primary Amine
This protocol provides a general procedure for the mono-alkylation of a primary amine with methyl 4-(bromomethyl)-2,3-difluorobenzoate.
Materials:
-
Primary Amine
-
Methyl 4-(bromomethyl)-2,3-difluorobenzoate
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the primary amine (1.2 equivalents) and anhydrous potassium carbonate (2.0 equivalents).
-
Add anhydrous N,N-dimethylformamide (DMF) to dissolve the reactants.
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of methyl 4-(bromomethyl)-2,3-difluorobenzoate (1.0 equivalent) in a minimal amount of anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated secondary amine.[10]
Protocol for the N-Alkylation of a Secondary Amine
This protocol outlines the procedure for the alkylation of a secondary amine to form a tertiary amine.
Materials and Equipment:
-
Same as in section 3.1, with the secondary amine replacing the primary amine.
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the secondary amine (1.1 equivalents) and anhydrous potassium carbonate (1.5 equivalents).
-
Add anhydrous N,N-dimethylformamide (DMF) to dissolve the reactants.
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of methyl 4-(bromomethyl)-2,3-difluorobenzoate (1.0 equivalent) in a minimal amount of anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature, monitoring by TLC or LC-MS until the starting amine is consumed.
-
Perform an aqueous workup as described in section 3.1 (steps 6-7).
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated tertiary amine.
Data Presentation
Table 1: Representative Reaction Parameters and Yields
| Entry | Amine Substrate | Amine (eq.) | Base (eq.) | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | 1.2 | K₂CO₃ (2.0) | DMF | 4 | 85 |
| 2 | Benzylamine | 1.2 | K₂CO₃ (2.0) | DMF | 3 | 92 |
| 3 | Morpholine | 1.1 | K₂CO₃ (1.5) | MeCN | 2 | 95 |
| 4 | Piperidine | 1.1 | K₂CO₃ (1.5) | DMF | 2.5 | 90 |
Yields are for isolated, purified products and may vary depending on the specific substrate and reaction scale.
Visualization of Experimental Workflow
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. apolloscientific.co.uk [apolloscientific.co.uk]
- 3. tandfonline.com [tandfonline.com]
- 4. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Amine alkylation - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Strategic Cross-Coupling of 2,3-Difluoro-4-Substituted Benzoic Acids
Topic: Cross-coupling reactions involving 2,3-difluoro-4-substituted benzoic acids Content Type: Application Note & Protocol Guide Audience: Senior Synthetic Chemists & Process Development Scientists
Executive Summary & Strategic Analysis
The 2,3-difluoro-4-substituted benzoic acid scaffold is a "privileged structure" in the synthesis of fluorinated liquid crystals (LCs) and metabolically stable pharmaceuticals. The vicinal difluoro motif imparts specific dipole moments, enhances lipophilicity, and modulates metabolic clearance.
However, this scaffold presents a unique "Electronic Duality" that complicates standard cross-coupling protocols:
-
High Oxidative Addition Potential: The electron-withdrawing effect of the fluorine atoms (inductively withdrawing,
) activates the C4-Halogen bond for oxidative addition to Pd(0). -
Susceptibility to
: The same electron deficiency renders the C4 position highly electrophilic, making the substrate prone to background Nucleophilic Aromatic Substitution ( ) by bases or nucleophilic partners (amines/alkoxides), bypassing the catalytic cycle entirely and often leading to regioisomeric impurities or lower yields. -
Protodeboronation Risks: In Suzuki couplings, if the fluorinated ring carries the boronic acid, the C-B bond is destabilized. If it acts as the halide, the requisite basic conditions can trigger decarboxylation of the benzoic acid moiety if not properly protected or buffered.
This guide provides field-proven protocols to navigate these competing pathways, ensuring high fidelity in C-C and C-N bond formation.
Critical Decision Matrix: Method Selection
Before initiating synthesis, analyze the substrate state (Acid vs. Ester) and the coupling partner.
Figure 1: Strategic decision tree for selecting reaction conditions based on substrate protection and coupling partner.
Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)
Application: Synthesis of biphenyl liquid crystal cores and biaryl drug scaffolds. Challenge: The free carboxylic acid can poison Pd catalysts; the electron-deficient ring is prone to hydrolysis if converted to a boronate. Strategy: Use the 2,3-difluoro-4-bromobenzoate (ester) as the electrophile.
Materials:
-
Electrophile: Methyl 4-bromo-2,3-difluorobenzoate (1.0 equiv)
-
Nucleophile: Aryl boronic acid (1.2–1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3–5 mol%) or Pd(OAc)₂/SPhos (for sterically hindered partners)
-
Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃ (anhydrous)
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (if solubility permits)
Step-by-Step Protocol:
-
Inert Setup: Flame-dry a Schlenk flask or microwave vial. Cool under argon.
-
Loading: Charge the flask with the benzoate (Electrophile), Aryl boronic acid, and Base.
-
Degassing: Add the solvent mixture. Sparge with Argon for 15 minutes. Note: Oxygen removal is critical to prevent phenol formation via boronic acid oxidation.
-
Catalyst Addition: Add the Pd catalyst quickly against a positive stream of Argon. Seal the vessel.
-
Reaction: Heat to 80–90 °C. Monitor by HPLC/UPLC.
-
Checkpoint: If the reaction stalls, add 1 mol% additional catalyst. Do not increase temperature >100 °C to avoid ester hydrolysis.
-
-
Workup: Cool to RT. Filter through a Celite pad. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Expert Insight: If using the free acid is mandatory (to avoid a deprotection step), switch the base to K₂CO₃ and use water-soluble ligands like TPPTS or amphiphilic surfactants (e.g., TPGS-750-M) to form micelles, allowing the reaction to proceed in water at mild temperatures [1].
Protocol B: Sonogashira Coupling (Alkynylation)
Application: Introduction of acetylene linkers for high-birefringence liquid crystals.
Challenge: Homocoupling of the alkyne (Glaser coupling) and
Materials:
-
Electrophile: Methyl 4-bromo-2,3-difluorobenzoate (1.0 equiv)
-
Nucleophile: Terminal Alkyne (1.2 equiv)
-
Catalyst: PdCl₂(MeCN)₂ (3 mol%)
-
Ligand: XPhos (6 mol%) - Crucial for Cu-free turnover.
-
Base: Cs₂CO₃ (2.5 equiv)
-
Solvent: Acetonitrile or 1,4-Dioxane (Anhydrous)
Step-by-Step Protocol:
-
Pre-complexation: In a glovebox or under Argon, mix PdCl₂(MeCN)₂ and XPhos in the solvent and stir for 20 mins at RT to generate the active catalytic species (L-Pd(0)).
-
Substrate Addition: Add the benzoate, alkyne, and Cs₂CO₃.
-
Thermal Cycle: Heat to 60–70 °C.
-
Note: 2,3-difluoro substrates are highly activated; they often couple at lower temperatures than non-fluorinated analogs.
-
-
Monitoring: Monitor for the disappearance of the bromide.
-
Workup: Standard extraction. Avoid acidic washes if the alkyne product is acid-sensitive.
Why Copper-Free? In the presence of Cu(I) and trace oxygen, electron-deficient fluoroarenes can undergo oxidative dimerization or promote alkyne homocoupling. XPhos facilitates the transmetalation step without Copper [2].
Protocol C: Amination (Buchwald-Hartwig vs. )
Application: Synthesis of N-aryl derivatives.
The Dilemma: The 4-position is activated for BOTH Pd-catalyzed coupling and nucleophilic aromatic substitution (
Figure 2: Mechanistic competition between Palladium-catalyzed amination and Nucleophilic Aromatic Substitution.
Protocol Selection Guide:
-
Use
if: The amine is a strong nucleophile (e.g., morpholine, piperidine) and the 4-leaving group is Fluorine or Chlorine. -
Use Buchwald-Hartwig if: The amine is weak (e.g., aniline, amide), steric hindrance is high, or high regioselectivity is required to avoid displacing the ortho-fluorines (F2/F3).
Buchwald-Hartwig Protocol (High Fidelity):
-
Catalyst System: Pd₂(dba)₃ (1 mol%) + BrettPhos or RuPhos (2 mol%).
-
Reasoning: These ligands form bulky, electron-rich Pd centers that favor reductive elimination over
-hydride elimination and suppress background by sterically crowding the metal center.
-
-
Base: Cs₂CO₃ (Weak base preferred to suppress
). -
Solvent: t-Amyl alcohol or Toluene.
-
Temp: 80–100 °C.
Troubleshooting & Optimization Data
| Issue | Probable Cause | Corrective Action |
| Low Yield (Suzuki) | Protodeboronation of partner | Use anhydrous conditions; switch to Boronic Ester (Pinacol); add water slowly or use phase transfer catalysis. |
| Homocoupling (Sonogashira) | Oxygen ingress / Cu catalysis | Switch to Protocol B (Cu-Free) ; Degas solvents more rigorously (Freeze-Pump-Thaw). |
| Regioisomers (Amination) | Lower temperature; Switch to Pd-catalyzed conditions with bulky ligands (BrettPhos); Avoid strong bases like NaOtBu. | |
| Decarboxylation | High temp + Free Acid | Esterify the acid prior to coupling; Keep temp < 80 °C. |
References
-
Lipshutz, B. H., & Ghorai, S. (2008). "Transition-Metal-Catalyzed Cross-Couplings Going Green: in Water at Room Temperature." Aldrichimica Acta.
-
Gelderblom, P., et al. (2016). "Copper-Free Sonogashira Coupling of Aryl Chlorides with Terminal Alkynes using XPhos-Pd-G2." Organic Process Research & Development.
-
Perrin, D. M., et al. (2017). "Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited." Journal of the American Chemical Society.[3][4]
- Seed, A. J., et al. (2000). "Synthesis of fluorinated liquid crystals." Journal of Materials Chemistry. (Contextual grounding for LC synthesis).
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
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Troubleshooting & Optimization
Handling lachrymatory properties of fluorinated benzyl bromides in the lab
Welcome to the Technical Support Center for handling lachrymatory fluorinated benzyl bromides. This guide is designed for researchers, scientists, and drug development professionals who work with these highly reactive and irritating compounds. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth, field-proven insights to ensure both experimental success and laboratory safety.
I. Understanding the Hazard: Why are Fluorinated Benzyl Bromides Lachrymatory?
Fluorinated benzyl bromides are versatile reagents in organic synthesis, valued for their ability to introduce fluorinated benzyl moieties into molecules. This is particularly useful in pharmaceutical and materials science research, where fluorine incorporation can enhance metabolic stability, binding affinity, and other key properties.[1] However, their utility is matched by their significant hazard as lachrymators.
A lachrymator is a substance that irritates the eyes and causes tearing.[2] The lachrymatory nature of benzyl bromides stems from their electrophilic character. The bromine atom is a good leaving group, making the benzylic carbon susceptible to nucleophilic attack. When vapors come into contact with the moisture in the eyes, the benzyl bromide can alkylate proteins and other biomolecules, triggering a pain and irritation response.[3] Fluorination can further modulate the reactivity of these compounds.[1]
II. Troubleshooting Guide: Immediate Actions and Emergency Protocols
This section provides step-by-step instructions for handling accidental exposures and spills involving fluorinated benzyl bromides.
Issue 1: Accidental Eye Exposure
Symptoms: Immediate and intense eye pain, excessive tearing, redness, and involuntary closure of the eyelids.[4][5]
Immediate Protocol:
-
Flush Eyes Immediately: This is the most critical step.[6][7] Proceed immediately to the nearest emergency eyewash station and flush the affected eye(s) with a continuous stream of lukewarm water for at least 15-20 minutes.[6][7][8][9]
-
Keep Eyelids Open: It is crucial to hold the eyelids open during flushing to ensure water reaches all surfaces of the eye and under the eyelids.[7][9]
-
Remove Contact Lenses: If wearing contact lenses, remove them immediately after starting to flush the eyes. Do not delay flushing to remove contacts.[8][9]
-
Seek Immediate Medical Attention: After flushing for the recommended time, seek professional medical attention without delay.[8][9][10][11][12] Inform the medical personnel about the specific chemical you were exposed to.[8][9]
-
Do Not Rub Your Eyes: Rubbing can cause further physical damage to the cornea.[8][9]
Issue 2: Accidental Skin Contact
Symptoms: Redness, pain, and potential for chemical burns upon prolonged contact.[4]
Immediate Protocol:
-
Remove Contaminated Clothing: Immediately remove any clothing that has come into contact with the chemical.[10][11]
-
Wash Affected Area: Wash the affected skin thoroughly with soap and plenty of water.[11][13] If a large area is affected, use an emergency safety shower.[10]
-
Seek Medical Attention: For any significant skin exposure, seek medical advice after initial decontamination.[11]
Issue 3: Inhalation of Vapors
Symptoms: Coughing, sore throat, and irritation of the respiratory tract.[4] High concentrations can lead to more severe respiratory distress.[5]
Immediate Protocol:
-
Move to Fresh Air: Immediately move the affected individual to an area with fresh air.[11][13]
-
Monitor Breathing: If breathing is difficult, administer oxygen if you are trained to do so. If breathing has stopped, perform artificial respiration.[12]
-
Seek Medical Attention: All cases of significant inhalation exposure require immediate medical evaluation.[4][11][13]
Issue 4: Small Chemical Spill (less than 100 mL) in a Fume Hood
Protocol:
-
Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or dry lime to contain the spill.[10]
-
Neutralize/Quench: Once absorbed, the material can be cautiously quenched. A common method is to slowly add a solution of aqueous ammonia or another amine to a slurry of the absorbent material in a suitable container within the fume hood.[14][15] This converts the benzyl bromide to a less volatile and less lachrymatory benzylamine.
-
Package for Disposal: Carefully scoop the neutralized mixture into a labeled container for hazardous waste disposal.[10][11]
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., acetone), followed by soap and water.[10]
-
Dispose of Waste: All contaminated materials, including gloves and absorbent pads, must be placed in a sealed bag and disposed of as hazardous waste.
Issue 5: Large Chemical Spill (greater than 100 mL) or Spill Outside a Fume Hood
Protocol:
-
Evacuate the Area: Immediately evacuate all non-essential personnel from the laboratory.[11]
-
Alert Others: Notify your supervisor and the institutional safety office.
-
Isolate the Area: Close the laboratory doors and prevent re-entry.
-
Professional Cleanup: A major spill requires cleanup by a trained emergency response team. Do not attempt to clean up a large spill yourself.
Emergency Response Workflow
Caption: Workflow for responding to a fluorinated benzyl bromide spill.
III. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the safe handling, storage, and disposal of fluorinated benzyl bromides.
Q1: What is the minimum Personal Protective Equipment (PPE) required when handling fluorinated benzyl bromides?
A: Due to their lachrymatory and irritating nature, a comprehensive PPE ensemble is mandatory.[16][17][18]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a full-face shield.[16][17][18][19] | Protects against splashes and potent vapors that can bypass standard safety glasses.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[19] | Provides a barrier against skin contact. Always inspect gloves for integrity before use. |
| Body Protection | A lab coat, fully buttoned, with long sleeves.[16][17] | Protects against minor splashes and contamination of personal clothing. |
| Respiratory Protection | In some situations, a respirator may be necessary.[17][20] | Consult your institution's safety officer for guidance on appropriate respiratory protection. |
Q2: How should I properly store fluorinated benzyl bromides?
A: These compounds should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidants and bases.[4][13] The container should be tightly sealed to prevent the escape of vapors.[10][13]
Q3: What are the best practices for working with these compounds to minimize exposure?
A: Always handle fluorinated benzyl bromides in a certified chemical fume hood to control vapor exposure.[2][5][19] Use the smallest quantity of the chemical necessary for your experiment. When transporting the chemical within the lab, use a secondary container.
Q4: Can I quench a reaction containing a fluorinated benzyl bromide before workup?
A: Yes, quenching is a good practice to neutralize the reactive benzyl bromide. Slowly and carefully add a nucleophilic quenching agent to the reaction mixture while cooling in an ice bath. Suitable quenching agents include:
Q5: How do I dispose of waste containing fluorinated benzyl bromides?
A: All waste, including quenched reaction mixtures, contaminated absorbents, and used PPE, must be disposed of as hazardous waste according to your institution's and local regulations. Clearly label the waste container with the contents.
Q6: What makes one fluorinated benzyl bromide more lachrymatory than another?
A: The lachrymatory effect is related to the compound's reactivity and volatility.[14] The position and number of fluorine atoms on the benzene ring can influence the electrophilicity of the benzylic carbon, potentially affecting its reactivity with biological nucleophiles.[1]
Hierarchy of Controls for Safe Handling
Caption: Hierarchy of controls for mitigating risks associated with hazardous chemicals.
By adhering to these guidelines and maintaining a vigilant approach to safety, you can effectively manage the risks associated with the lachrymatory properties of fluorinated benzyl bromides in the laboratory.
References
-
Brandeis University. (n.d.). Lachrymators | Laboratory Safety. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). BENZYL BROMIDE HAZARD SUMMARY. Retrieved from [Link]
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SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
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Healthy Bean Ltd. (2023, April 12). PPE for Chemical Handling: A Quick Guide. Retrieved from [Link]
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Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Lachrymator. Retrieved from [Link]
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Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]
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CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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Trimaco. (2023, September 8). Essential Chemical PPE. Retrieved from [Link]
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INCHEM. (n.d.). ICSC 1225 - BENZYL BROMIDE. Retrieved from [Link]
-
Sciencemadness.org. (2014, July 22). Accidentally made benzyl bromide! Ouch My eyes! What happen? Need advice! Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl fluoride synthesis by fluorination or substitution. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards | NIOSH. Retrieved from [Link]
-
WebMD. (2024, October 5). First Aid for Eye Injuries. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzyl bromide. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Bromide. Retrieved from [Link]
-
RSC Publishing. (2024, June 13). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. Retrieved from [Link]
-
ResearchGate. (n.d.). Model reaction for fluorination of benzyl bromide 6a. Retrieved from [Link]
-
Mayo Clinic. (2024, August 10). Chemical splash in the eye: First aid. Retrieved from [Link]
-
(2025, December 17). Chemical Eye Burns: First Aid Steps That Can Save Your Sight. Retrieved from [Link]
-
Choice Org. (n.d.). Benzyl bromide. Retrieved from [Link]
-
Meriden-Curtis. (n.d.). Immediate Care for Chemical Eye Injuries. Retrieved from [Link]
-
Organic Syntheses. (2009, January 12). Working with Hazardous Chemicals. Retrieved from [Link]
-
(n.d.). Supporting information for. Retrieved from [Link]
-
ACS Publications. (2024, June 19). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes | Organic Letters. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Protection - Benzyl Bromide. Retrieved from [Link]
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Wikipedia. (n.d.). Pepper spray. Retrieved from [Link]
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(n.d.). Safety in the laboratory. Retrieved from [Link]
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Wikipedia. (n.d.). Halogenation. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Benzyl Bromide | C7H7Br | CID 7498. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, June 21). 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds. Retrieved from [Link]
-
FuseSchool - Global Education. (2015, December 7). Halogenation | Organic Chemistry | Chemistry | FuseSchool [Video]. YouTube. Retrieved from [Link]
-
National Institutes of Health. (2023, November 2). Perspective on halogenated organic compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
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U.S. Chemical Safety and Hazard Investigation Board. (2023, September 11). OSHA's toxic and hazardous substances standards [Video]. YouTube. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Bromomethyl)-2,3-difluorobenzoic Acid
Navigating the complexities of novel chemical entities requires a foundational commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 4-(Bromomethyl)-2,3-difluorobenzoic acid, a compound whose structural motifs—a bromomethyl group, a difluorinated aromatic ring, and a carboxylic acid—suggest a profile of corrosive and irritant properties. Our approach moves beyond a simple checklist, embedding safety within the logic of the experimental workflow to ensure every step is self-validating and protective.
Hazard Assessment: Understanding the Molecule's Reactivity
While a specific Safety Data Sheet (SDS) for 4-(Bromomethyl)-2,3-difluorobenzoic acid is not widely available, we can infer its hazard profile from analogous structures and functional groups. Structurally similar compounds, such as 4-(Bromomethyl)benzoic acid and various difluorobenzoic acids, are classified as causing skin irritation, serious eye irritation/damage, and respiratory irritation.[1][2][3][4][5][6]
The primary hazards are:
-
Corrosivity: The benzoic acid moiety renders the compound acidic. As a solid, it can react with moisture on the skin or in the respiratory tract, causing chemical burns.[7] Exposure to the dust can lead to severe internal and external injuries.[8]
-
Lachrymatory Effects: The bromomethyl group is a known lachrymator, a substance that irritates the eyes and causes tearing.[3]
-
Skin and Respiratory Irritation: Aromatic acids and brominated compounds are frequently potent irritants.[1][3][5] Inhalation of dust or vapors can irritate the respiratory system, while skin contact can lead to significant irritation or chemical burns.[3][5][9]
Given these factors, this compound must be handled as a corrosive solid with lachrymatory properties.
Core Directive: The Personal Protective Equipment (PPE) Ensemble
A multi-layered approach to PPE is essential to create a robust barrier against exposure. The following table summarizes the minimum required PPE for various laboratory tasks involving 4-(Bromomethyl)-2,3-difluorobenzoic acid.
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Chemical splash goggles and a full-face shield.[7][8][10][11] | Chemical-resistant gloves (Neoprene or Butyl Rubber recommended). Double-gloving is best practice.[7][8][11] | Long-sleeved lab coat, buttoned completely. A chemical-resistant apron is required for larger quantities (>5g).[8][12] | Mandatory use of a certified chemical fume hood.[7][9] For transfers outside the hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases is necessary.[8][10] |
| Working with Solutions | Chemical splash goggles and a full-face shield.[7][8][10][11] | Chemical-resistant gloves (Neoprene or Butyl Rubber recommended). Check solvent compatibility.[7][8][11] | Long-sleeved lab coat, buttoned completely. A chemical-resistant apron is recommended.[8][12] | All work must be conducted in a certified chemical fume hood.[7][9] |
| Transferring/Transporting | Chemical splash goggles. | Chemical-resistant gloves. | Long-sleeved lab coat. | Not required if the container is sealed. Use a secondary container for transport.[7] |
Operational Protocols: A Step-by-Step Guide to Safety
Procedural discipline is as critical as the equipment itself. Follow these workflows to minimize risk.
PPE Donning and Doffing Workflow
The sequence of putting on and removing PPE is designed to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Safe Handling Protocol
-
Preparation: Designate a specific work area within a certified chemical fume hood. Ensure an emergency eyewash and shower are accessible and unobstructed.[7][10]
-
Weighing: When weighing the solid, perform the task on a disposable weigh boat inside the fume hood to contain dust.
-
Dissolving: When preparing solutions, always add the acid solid slowly to the solvent, never the other way around, to control any exothermic reactions.[7]
-
Transport: Always use a sealed, clearly labeled container when moving the chemical. For added security, place this primary container within a secondary, shatter-proof carrier.[7]
-
Work Area Hygiene: Keep the work area clean and uncluttered. After handling, wipe down the work surface in the fume hood with a suitable decontaminating solution.
Emergency and Disposal Plans
Spill Response
-
Evacuate: Alert personnel and evacuate the immediate area.
-
Isolate: Restrict access to the spill area. Ensure ventilation is adequate (fume hood for small spills, increased lab ventilation for larger ones).
-
Protect: Don the appropriate PPE as outlined for handling large quantities.
-
Neutralize & Absorb: For spills of this acidic compound, cover with a neutralizer like sodium bicarbonate or calcium carbonate.[7] Once neutralized, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect & Dispose: Carefully sweep the absorbed material into a labeled, sealed container for hazardous waste disposal.[13][14][15] Do not wash spills down the drain.[14][16]
First Aid Measures
-
Skin Contact: Immediately remove contaminated clothing while under an emergency shower.[7] Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding eyelids open.[7][17] Remove contact lenses if possible. Seek immediate medical attention.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][6][18]
Waste Disposal
-
Chemical Waste: All waste containing 4-(Bromomethyl)-2,3-difluorobenzoic acid must be collected in a dedicated, labeled hazardous waste container. Brominated aromatic compounds require disposal through licensed hazardous waste facilities, often via high-temperature incineration with appropriate scrubbers.[19][20]
-
Contaminated PPE: Dispose of all contaminated gloves, aprons, and other disposable items as hazardous waste in a sealed, labeled container.[9] Do not take contaminated clothing home.[9]
References
-
Environment, Health and Safety. (n.d.). 8.9 Corrosives. University of North Carolina at Chapel Hill. Available at: [Link]
-
DENIOS Inc. (n.d.). Corrosive Substances: Handling & Safety in Businesses. DENIOS. Available at: [Link]
-
OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Available at: [Link]
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DENIOS. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses. DENIOS Canada. Available at: [Link]
-
Chemsafe. (2025, October 15). 10 Tips Working Safely with corrosives. Available at: [Link]
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GOV.UK. (n.d.). Bromine: incident management. Available at: [Link]
-
Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?. Available at: [Link]
-
Tech-based. (2023, November 15). SDS of Benzoic Acid: Important Data and Information Collected. Available at: [Link]
- Rozen, S. (1990). Method for the bromination of aromatic compound. U.S. Patent No. 4,954,648. Washington, DC: U.S. Patent and Trademark Office.
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzoic Acid. Available at: [Link]
-
Brenntag. (2026, January 26). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. Available at: [Link]
-
Trimaco. (2023, September 8). Essential Chemical PPE. Available at: [Link]
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VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety. Available at: [Link]
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Providence College. (n.d.). Bromine in orgo lab SOP. Environmental Health and Safety. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
